2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dichloroanilino moiety, and a bicycloheptanyl acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.
Synthesis of 2,4-dichloroaniline: This intermediate is synthesized by chlorinating aniline using chlorine gas in the presence of a catalyst.
Coupling reaction: The benzenesulfonyl chloride is reacted with 2,4-dichloroaniline to form N-(benzenesulfonyl)-2,4-dichloroaniline.
Formation of the bicycloheptanyl acetamide: This involves the reaction of bicyclo[2.2.1]heptane with acetic anhydride to form the corresponding acetamide.
Final coupling: The N-(benzenesulfonyl)-2,4-dichloroaniline is then coupled with the bicycloheptanyl acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichloroanilino moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-2,4-dichloroaniline: Lacks the bicycloheptanyl acetamide group.
2,4-dichloroaniline: Lacks both the benzenesulfonyl and bicycloheptanyl acetamide groups.
Bicyclo[2.2.1]heptanyl acetamide: Lacks the benzenesulfonyl and dichloroanilino groups.
Uniqueness
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3S/c22-16-8-9-20(18(23)12-16)25(29(27,28)17-4-2-1-3-5-17)13-21(26)24-19-11-14-6-7-15(19)10-14/h1-5,8-9,12,14-15,19H,6-7,10-11,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOFYKDDSIYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CN(C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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